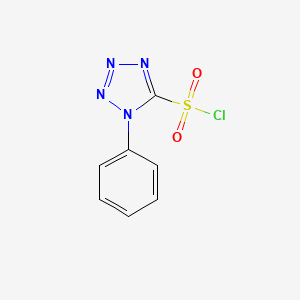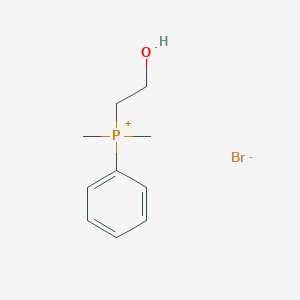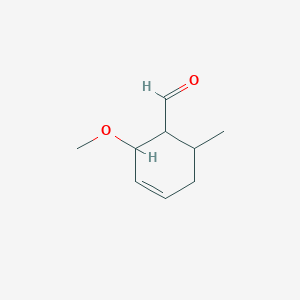
1H-Tetrazole-5-sulfonyl chloride, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability over a wide pH range. They have significant applications in medicinal chemistry, coordination chemistry, material science, and photography .
Preparation Methods
The synthesis of 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- typically involves the reaction of 1-phenyl-1H-tetrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product .
Industrial production methods for tetrazole derivatives often involve eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: It can participate in cyclization reactions to form oxacyclic and other heterocyclic compounds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The tetrazole ring’s electron density and stability contribute to its reactivity and ability to form stable complexes with metals and other compounds .
Comparison with Similar Compounds
1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound is similar in structure but contains a thiol group instead of a sulfonyl chloride group.
1-Phenyl-1H-tetrazole-5-sulfonamide: This derivative contains a sulfonamide group and is used in medicinal chemistry as a bio-isosteric replacement for carboxylic acids.
The uniqueness of 1H-Tetrazole-5-sulfonyl chloride, 1-phenyl- lies in its reactivity due to the sulfonyl chloride group, making it a versatile reagent in organic synthesis and industrial applications .
Properties
CAS No. |
60436-99-9 |
|---|---|
Molecular Formula |
C7H5ClN4O2S |
Molecular Weight |
244.66 g/mol |
IUPAC Name |
1-phenyltetrazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN4O2S/c8-15(13,14)7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
XXBDCWJCGKZGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)




![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)


![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)



![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
